molecular formula C23H35ND7·Cl B602759 Benzyldimethyltetradecylammonium-d7 Chloride CAS No. 1219178-72-9

Benzyldimethyltetradecylammonium-d7 Chloride

Cat. No.: B602759
CAS No.: 1219178-72-9
M. Wt: 375.08
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyldimethyltetradecylammonium-d7 Chloride involves the reaction of deuterated benzyl chloride with dimethyltetradecylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps are also scaled up, often involving industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyltetradecylammonium-d7 Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .

Scientific Research Applications

Benzyldimethyltetradecylammonium-d7 Chloride is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Benzyldimethyltetradecylammonium-d7 Chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability. This property makes it useful in studies involving membrane transport and permeability. The deuterium labeling allows for precise tracking and quantification in various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

    Benzyldimethyltetradecylammonium Chloride: The non-deuterated version of the compound.

    Benzyldimethyldodecylammonium Chloride: A similar compound with a shorter alkyl chain.

    Benzyldimethylhexadecylammonium Chloride: A similar compound with a longer alkyl chain

Uniqueness

Benzyldimethyltetradecylammonium-d7 Chloride is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for precise tracking and quantification using techniques such as mass spectrometry. This makes it particularly valuable in pharmacokinetic and metabolic studies .

Properties

IUPAC Name

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dimethyl-tetradecylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D,22D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBHHZMJRVXXQK-JKJUCWQGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCC)[2H])[2H].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675677
Record name N,N-Dimethyl-N-[(~2~H_5_)phenyl(~2~H_2_)methyl]tetradecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219178-72-9
Record name N,N-Dimethyl-N-[(~2~H_5_)phenyl(~2~H_2_)methyl]tetradecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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